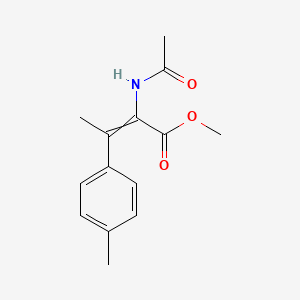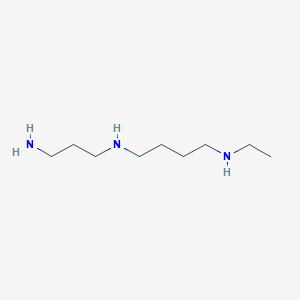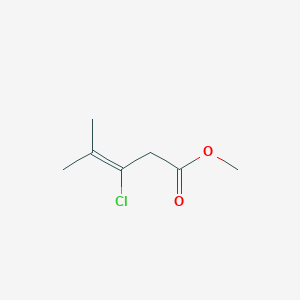
Methyl 3-chloro-4-methylpent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-methylpent-3-enoate is an organic compound characterized by the presence of a chloro group, a methyl group, and an ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-methylpent-3-enoate can be synthesized through various methods. One common approach involves the reaction of 3-chloro-4-methylpent-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-4-methylpent-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in dihalogenated or halogenated products.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents for converting the compound into carboxylic acids.
Halogens: Bromine and chlorine are used in addition reactions to the double bond.
Major Products Formed
Alcohols: Formed through nucleophilic substitution of the chloro group.
Dihalogenated Compounds: Resulting from the addition of halogens to the double bond.
Carboxylic Acids: Produced via oxidation reactions.
Applications De Recherche Scientifique
Methyl 3-chloro-4-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-4-methylpent-3-enoate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The ester functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chloro-4-methylpentanoate: Similar structure but lacks the double bond, resulting in different reactivity.
Methyl 3-chloro-4-methylbut-2-enoate: Similar structure but with a different position of the double bond, affecting its chemical behavior.
Uniqueness
Methyl 3-chloro-4-methylpent-3-enoate is unique due to the presence of both a chloro group and a double bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
103563-10-6 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
methyl 3-chloro-4-methylpent-3-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-5(2)6(8)4-7(9)10-3/h4H2,1-3H3 |
Clé InChI |
ITIYLGHOCBMYGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(CC(=O)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
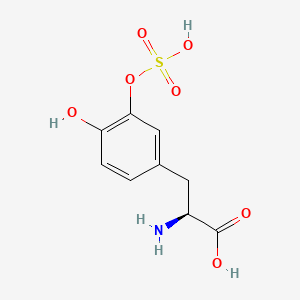

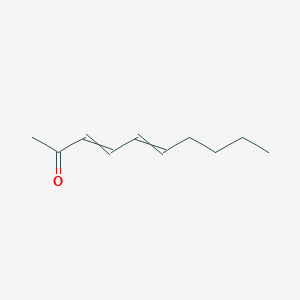
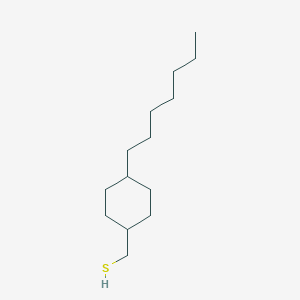
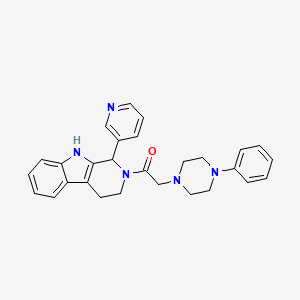
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
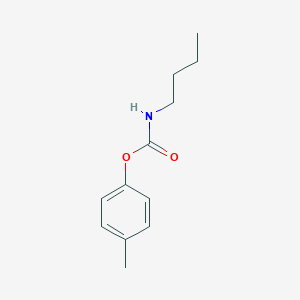
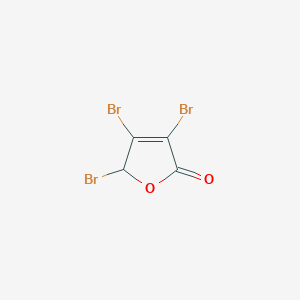
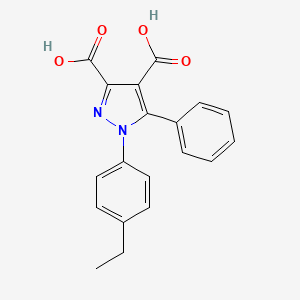
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
